molecular formula C14H12O B13318595 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

4-Methyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B13318595
M. Wt: 196.24 g/mol
InChI Key: AJGDWOAQGUOSTJ-UHFFFAOYSA-N
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Description

4-Methyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C14H12O. It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an aldehyde group is attached to the other phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylbiphenyl and an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the biphenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: 4-Methyl-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4-Methyl-[1,1’-biphenyl]-2-methanol.

    Substitution: 4-Methyl-2-nitro-[1,1’-biphenyl] or 4-Methyl-2-bromo-[1,1’-biphenyl].

Scientific Research Applications

4-Methyl-[1,1’-biphenyl]-2-carbaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of ligands and catalysts.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes and in the development of fluorescent probes for biological imaging.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in enzyme-catalyzed reactions, the aldehyde group can form covalent bonds with nucleophilic residues in the active site of the enzyme, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme and influence the overall reaction pathway.

Comparison with Similar Compounds

4-Methyl-[1,1’-biphenyl]-2-carbaldehyde can be compared with other similar compounds, such as:

    4-Methyl-[1,1’-biphenyl]-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

    4-Methyl-[1,1’-biphenyl]-2-methanol: This compound has a primary alcohol group instead of an aldehyde group, leading to different chemical properties and uses.

    4-Methyl-[1,1’-biphenyl]-2-nitro:

The uniqueness of 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde lies in its aldehyde functional group, which makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

5-methyl-2-phenylbenzaldehyde

InChI

InChI=1S/C14H12O/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

AJGDWOAQGUOSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

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